4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid involves intricate organic synthesis techniques. For instance, the design and synthesis of structurally related compounds have been demonstrated through processes starting from basic organic precursors, utilizing Grignard reactions, Wittig reactions, and subsequent saponification and acidification steps to achieve high yield and purity (Das & Kabalka, 2008).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar complexity involves spectroscopic techniques and theoretical calculations. Studies have confirmed the structures of various azo-benzoic acids through 1H, 13C NMR, UV–VIS, and IR spectroscopy, alongside density functional theory (DFT) calculations to optimize molecular geometries (Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often display fascinating behaviors, such as acid-base dissociation and azo-hydrazone tautomerism, dependent on solvent composition and pH. These reactions are pivotal in understanding the chemical properties and reactivity of the compound under study (Baul et al., 2009).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the application and handling of chemical compounds. X-ray crystallography has been extensively used to elucidate the crystal and molecular structures of similar compounds, revealing details such as hydrogen bonding patterns and molecular packing (Lemmerer & Bourne, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are central to the compound's applications in synthesis and material science. For example, enantioselective cycloisomerization processes have been explored to generate structurally complex bicyclic compounds from similar precursors, highlighting the compound's versatile reactivity profile (Masutomi et al., 2014).
Scientific Research Applications
Pharmacological Significance
Compounds with complex structures like the one mentioned often play a crucial role in medicinal chemistry. Triazine analogs, for example, have been prepared and evaluated for a wide spectrum of biological activities including antibacterial, antifungal, anti-cancer, antiviral, and antimalarial activities, highlighting the importance of heterocyclic compounds in drug development (Verma, Sinha, & Bansal, 2019). Similarly, benzoic acid derivatives are known to exhibit antimicrobial and cytotoxic activities, indicating their potential in designing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).
Environmental Science Applications
Studies on nitisinone, a compound with a benzoic acid moiety, have been focused on its medical applications, but also highlight the necessity of understanding its stability and degradation pathways for environmental safety. This underscores the importance of research into the environmental behavior and stability of complex compounds (Barchańska et al., 2019).
Material Science and Chemistry
Research into synthetic methodologies and characterizations of compounds similar in structure or functionality provides foundational knowledge for the development of new materials with desired properties. For instance, the synthesis and application of salicylic acid derivatives highlight the continuous effort in improving synthetic routes for compounds with significant bioactivity, which could be extrapolated to the synthesis and application of the mentioned compound (Tjahjono et al., 2022).
Detoxification and Food Safety
Benzoic acid and its derivatives have been explored for their ability to regulate gut functions and potentially detoxify harmful substances, indicating the broader implications of related compounds in food safety and human health (Mao et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(1R,5R)-3-(cyclobutanecarbonyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-19(16-2-1-3-16)22-12-15-6-9-18(13-22)21(11-15)10-14-4-7-17(8-5-14)20(24)25/h4-5,7-8,15-16,18H,1-3,6,9-13H2,(H,24,25)/t15-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEQEOGBFOJVET-CRAIPNDOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC3CCC(C2)N(C3)CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2C[C@@H]3CC[C@H](C2)N(C3)CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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